molecular formula C13H16N2O3S B4419185 N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide

N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide

Cat. No. B4419185
M. Wt: 280.34 g/mol
InChI Key: ZEMBNSVJHVNRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of indoline derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells and inflammatory cells. It has also been shown to reduce pain and inflammation in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide in lab experiments include its synthetic availability and its potential as a therapeutic agent in various disease conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research of N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide. These include further studies to elucidate its mechanism of action, its potential as a therapeutic agent in various disease conditions, and its safety and toxicity profile. Additionally, studies to improve its solubility and bioavailability may also be explored.

Scientific Research Applications

N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit anti-tumor and anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

N-cyclopropyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)15-7-6-9-8-10(2-5-12(9)15)13(16)14-11-3-4-11/h2,5,8,11H,3-4,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMBNSVJHVNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-1-(methylsulfonyl)indoline-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.